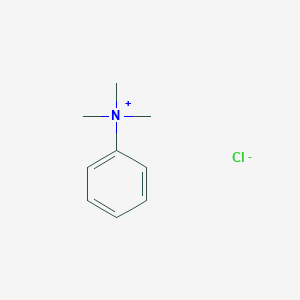

Phenyltrimethylammonium chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

trimethyl(phenyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N.ClH/c1-10(2,3)9-7-5-4-6-8-9;/h4-8H,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQAYPFVXSPHGJM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3426-74-2 (Parent) | |

| Record name | Trimethylanilinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6051699 | |

| Record name | N,N,N-Trimethylanilinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Phenyltrimethylammonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16583 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

138-24-9 | |

| Record name | Phenyltrimethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylanilinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenaminium, N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N,N-Trimethylanilinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N-trimethylanilinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.836 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLTRIMETHYLAMMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1886BWR70S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Phenyltrimethylammonium Chloride: A Comprehensive Technical Guide for Researchers

CAS Number: 138-24-9

This technical guide provides an in-depth overview of phenyltrimethylammonium chloride, a versatile quaternary ammonium salt. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its chemical properties, applications in organic synthesis, and relevant safety information.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] It is a quaternary ammonium salt consisting of a phenyl group and three methyl groups attached to a central nitrogen atom, with a chloride counter-ion.[2] This structure imparts both lipophilic and hydrophilic characteristics, making it an effective phase transfer catalyst. The key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 138-24-9 | [1][2][3] |

| Molecular Formula | C₉H₁₄ClN | [1][4][5] |

| Molecular Weight | 171.67 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | [1][6] |

| Melting Point | 246-248 °C (decomposes) | [3] |

| Solubility in Water | Freely soluble (333 g/L) | [3][6] |

| pH (aqueous solution) | 4.5 (333 g/L at 20 °C) | [3] |

| Hygroscopicity | Hygroscopic | [1] |

Applications in Organic Synthesis

The primary application of this compound is as a phase transfer catalyst (PTC) in a variety of organic reactions. Its amphiphilic nature allows it to transport anionic reactants from an aqueous or solid phase into an organic phase where the reaction with an organic substrate occurs. This significantly enhances reaction rates and yields in heterogeneous reaction mixtures.

Key applications include:

-

Williamson Ether Synthesis: this compound is an effective catalyst for the synthesis of ethers from phenols and alkyl halides. It facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase.

-

Nucleophilic Substitution Reactions: It is used to catalyze various nucleophilic substitution reactions, such as the formation of nitriles, esters, and other functional groups.

-

Alkylation and Methylation Reactions: The compound is particularly noted for its use in the O-methylation of phenolic compounds.[6]

-

Pharmaceutical and Agrochemical Synthesis: Due to its catalytic efficiency, it is employed in the industrial synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Phase Transfer Catalysis

The catalytic cycle of this compound (Q⁺Cl⁻) in a typical nucleophilic substitution reaction (e.g., Williamson ether synthesis) is illustrated below. The catalyst facilitates the transfer of the nucleophile (e.g., phenoxide, RO⁻) from the aqueous phase to the organic phase.

Caption: Catalytic cycle of this compound in phase transfer catalysis.

Experimental Protocols

The following is a representative experimental protocol for the O-methylation of a phenol using this compound as a phase transfer catalyst. This protocol is based on established procedures for phase-transfer catalyzed ether synthesis.

O-Methylation of 4-Nitrophenol

Materials:

-

4-Nitrophenol

-

Dimethyl sulfate

-

This compound

-

Sodium hydroxide (50% aqueous solution)

-

Toluene

-

Deionized water

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrophenol (1.0 eq) in toluene.

-

Addition of Base and Catalyst: To the stirred solution, add a 50% aqueous solution of sodium hydroxide and a catalytic amount of this compound (2-5 mol%).

-

Addition of Methylating Agent: While stirring vigorously, slowly add dimethyl sulfate (1.1 eq) to the biphasic mixture.

-

Reaction: Heat the reaction mixture to 60-80°C and maintain vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer.

-

Extraction and Washing: Wash the organic layer sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude product (4-nitroanisole) can be further purified by column chromatography or recrystallization.

References

An In-Depth Technical Guide to the Molecular Properties of Phenyltrimethylammonium Chloride

Introduction

Phenyltrimethylammonium chloride is a quaternary ammonium salt with significant applications in organic synthesis and various industrial processes. It is primarily utilized as a phase-transfer catalyst, which facilitates the reaction between reactants in different phases (e.g., an aqueous phase and an organic phase).[1][2] Its utility also extends to its role as a surfactant and as a methylating agent. This guide provides a focused overview of its fundamental molecular characteristics, specifically its molecular weight and chemical formula, for researchers, scientists, and professionals in drug development.

Chemical Formula and Molecular Weight

The chemical formula and molecular weight are foundational data points for any chemical compound, essential for stoichiometric calculations, analytical characterization, and material specification.

Molecular Formula

The molecular formula for this compound is generally represented as C9H14ClN or C9H14N·Cl.[3][4][5] This formula indicates that each molecule is composed of:

-

Nine carbon (C) atoms

-

Fourteen hydrogen (H) atoms

-

One nitrogen (N) atom

-

One chlorine (Cl) atom, present as the chloride ion.

The structure consists of a phenyl group and three methyl groups attached to a central nitrogen atom, forming a quaternary ammonium cation, with chloride as the counter-ion.[5]

Molecular Weight

The molecular weight of this compound is approximately 171.67 g/mol .[3][6][7][8] This value is calculated from the atomic weights of its constituent elements. Minor variations in the reported value, such as 171.667 g/mol , are due to differences in the precision of atomic weight values used in the calculation.[4]

Quantitative Data Summary

For clarity and ease of reference, the key quantitative and identifying information for this compound is summarized in the table below.

| Property | Value |

| Molecular Formula | C9H14ClN[4][9] |

| (CH3)3N(Cl)C6H5[6][8] | |

| Molecular Weight | 171.67 g/mol [3][6][7][8] |

| 171.667 g/mol [4] | |

| CAS Number | 138-24-9[4][6][9] |

| Appearance | White to off-white crystalline powder[2][6] |

| Melting Point | 235-243 °C[2] |

Visual Representation of Molecular Composition

To illustrate the elemental makeup of this compound, the following diagram provides a visual breakdown of the components of its molecular formula.

References

- 1. nbinno.com [nbinno.com]

- 2. adpharmachem.com [adpharmachem.com]

- 3. This compound | C9H14N.Cl | CID 67309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. CAS 138-24-9: this compound [cymitquimica.com]

- 6. This compound, 99% 138-24-9 India [ottokemi.com]

- 7. This compound | 138-24-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 8. discofinechem.com [discofinechem.com]

- 9. Page loading... [guidechem.com]

Phenyltrimethylammonium Chloride: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of phenyltrimethylammonium chloride (PTMAC) in organic solvents. Due to the limited availability of precise quantitative data in public literature, this guide focuses on summarizing the available qualitative information, providing a detailed experimental protocol for determining solubility, and visualizing key processes related to its primary application as a phase-transfer catalyst.

Introduction to this compound

This compound is a quaternary ammonium salt widely utilized in organic synthesis. Its structure, featuring a positively charged nitrogen atom connected to three methyl groups and a phenyl group, makes it a versatile phase-transfer catalyst (PTC).[1][2] In this role, it facilitates reactions between reactants located in immiscible phases, typically an aqueous and an organic phase, by transferring one of the reactants across the phase boundary.[3][4] This capability is crucial in the synthesis of pharmaceuticals and other fine chemicals, where it can enhance reaction rates and yields.[1][3]

Solubility Profile of this compound

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented. However, based on its chemical structure and its function as a phase-transfer catalyst, a qualitative solubility profile can be inferred. As a salt, PTMAC is freely soluble in water.[1] Its solubility in organic solvents is a critical factor in its efficacy as a PTC, as it must possess sufficient solubility in the organic phase to transport the reactive anion.

The following table summarizes the qualitative and available quantitative solubility of this compound.

| Solvent | Type | Solubility |

| Water | Polar Protic | Freely Soluble (333 g/L) |

| Chloroform | Chlorinated | Reported to be used as a solvent in PTC reactions, suggesting at least moderate solubility. |

| Dichloromethane | Chlorinated | Commonly used as an organic phase in PTC reactions with PTMAC, indicating sufficient solubility. |

| Toluene | Aromatic Hydrocarbon | Often employed as the organic phase in reactions utilizing PTMAC as a PTC. |

| Acetonitrile | Polar Aprotic | Expected to have moderate to good solubility due to its polarity. |

| Acetone | Polar Aprotic | Likely to be sparingly to moderately soluble. |

| Methanol | Polar Protic | Expected to be soluble due to its high polarity. |

| Ethanol | Polar Protic | Expected to be soluble. |

| Hexane | Nonpolar | Expected to have very low solubility. |

| Diethyl Ether | Ethereal | Expected to have low solubility. |

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data in a specific organic solvent, the following experimental protocol, based on the isothermal equilibrium method, is recommended. This protocol is adapted from established methods for determining the solubility of similar quaternary ammonium salts.[2]

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (analytical grade, dried to a constant weight)

-

Organic solvent of interest (HPLC grade or equivalent)

-

Sealed glass vials (e.g., screw-cap vials with PTFE-lined septa)

-

Thermostatically controlled shaker or magnetic stirrer with a temperature-controlled bath

-

Analytical balance (readability ± 0.1 mg)

-

Syringe filters (0.22 µm, compatible with the organic solvent)

-

Volumetric flasks and pipettes

-

Gravimetric analysis equipment (vacuum oven, desiccator) or a suitable analytical instrument (e.g., HPLC, UV-Vis spectrophotometer)

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of dried this compound to a pre-weighed glass vial. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Accurately pipette a known volume or add a known mass of the organic solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the sealed vial in a thermostatic shaker or on a magnetic stirrer within a temperature-controlled bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Filtration:

-

After equilibration, cease agitation and allow the vial to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe pre-heated or pre-cooled to the experimental temperature.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a pre-weighed, clean, and dry vial. This step is crucial to remove any undissolved microcrystals.

-

-

Quantification of Solute (Gravimetric Method):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature well below the decomposition point of PTMAC.

-

Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature and then weigh it accurately.

-

The mass of the dissolved PTMAC is the difference between the final mass of the vial with the residue and the initial mass of the empty vial.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (g/L) = (mass of PTMAC residue in g / volume of supernatant collected in L)

-

-

Data Reporting:

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

The solubility should be reported as the mean value ± standard deviation at the specified temperature.

-

Visualizing Experimental and Mechanistic Workflows

To further aid in the understanding of the processes involving this compound, the following diagrams have been generated using Graphviz.

References

Phenyltrimethylammonium Chloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyltrimethylammonium chloride (PTAC) is a quaternary ammonium salt with a wide range of applications in scientific research and industrial processes. This technical guide provides an in-depth overview of the physical and chemical properties of PTAC, including quantitative data, detailed experimental protocols for property determination, and an exploration of its primary mechanisms of action. Its role as a phase-transfer catalyst and its biological activity as a quaternary ammonium compound are discussed, supported by illustrative diagrams to elucidate key pathways and processes. This document is intended to serve as a comprehensive resource for professionals in research, and drug development.

Chemical Identity

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | N,N,N-Trimethylanilinium chloride, Trimethylphenylammonium chloride, PTAC |

| CAS Number | 138-24-9[1][2] |

| Molecular Formula | C₉H₁₄ClN[1][2] |

| Molecular Weight | 171.67 g/mol [2][3] |

| InChI Key | MQAYPFVXSPHGJM-UHFFFAOYSA-M[1] |

| Canonical SMILES | C--INVALID-LINK--(C)C1=CC=CC=C1.[Cl-][3] |

| Appearance | White to off-white crystalline powder.[1][2] |

Physical Properties

A summary of the key physical properties of this compound is presented below. These properties are crucial for its handling, storage, and application in various experimental and industrial settings.

| Property | Value | Source(s) |

| Melting Point | 235-248 °C (decomposes) | [4][5] |

| Solubility in Water | Freely soluble | [4] |

| pH of 2% w/v Solution | 4.7 - 6.8 | [4] |

| Loss on Drying | ≤ 1.0% w/w | [4] |

| Ash Content | ≤ 0.3% w/w | [2] |

Chemical Properties

This compound exhibits chemical properties characteristic of quaternary ammonium salts.

-

Stability: The compound is stable under normal ambient conditions.[4] It is, however, hygroscopic and should be stored in a dry place.

-

Reactivity: As a quaternary ammonium salt, it is generally stable but may react with strong oxidizing agents. It is incompatible with strong acids and bases.[4] Upon intense heating, it can form explosive mixtures with air.

-

Decomposition: Hazardous decomposition products include hydrogen chloride, nitrogen oxides, and carbon oxides.

-

Phase-Transfer Catalysis: One of the most significant chemical properties of this compound is its ability to act as a phase-transfer catalyst (PTC).[4][6] It facilitates the transfer of reactants between immiscible phases, typically an aqueous and an organic phase, thereby accelerating reaction rates.[7][8]

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

-

¹H NMR (DMSO-d₆): Spectral data is available and is a key tool for structural confirmation.

-

¹³C NMR (DMSO-d₆): Provides information on the carbon framework of the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum, often obtained as a KBr disc or Nujol mull, shows characteristic peaks for the aromatic ring and the quaternary ammonium group.[9]

-

Mass Spectrometry (Electron Ionization): The mass spectrum provides information about the mass-to-charge ratio of the parent ion and its fragmentation pattern.[9]

Experimental Protocols

This section details the methodologies for determining the key physical and chemical properties of this compound.

Melting Point Determination

Apparatus: Mel-Temp apparatus or Thiele tube, capillary tubes, thermometer.

Procedure:

-

Finely powder a small amount of the this compound sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the Mel-Temp apparatus or attach it to a thermometer and place it in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).

-

Heat the apparatus slowly, at a rate of 1-2 °C per minute, especially near the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). This range represents the melting point.

Solubility Determination in Water

Apparatus: Test tubes, vortex mixer, analytical balance.

Procedure:

-

Weigh a specific amount of this compound (e.g., 100 mg).

-

Add a measured volume of deionized water (e.g., 1 mL) to a test tube.

-

Add the weighed this compound to the water.

-

Vortex the mixture for a set period (e.g., 1 minute) at room temperature.

-

Visually inspect the solution for any undissolved solid. If the solid dissolves completely, the compound is considered soluble at that concentration.

-

To determine the quantitative solubility, a saturated solution can be prepared, and the concentration of the dissolved solute can be measured using a suitable analytical technique (e.g., UV-Vis spectroscopy, gravimetric analysis after solvent evaporation).

pH Measurement of an Aqueous Solution

Apparatus: pH meter with a calibrated electrode, beakers, analytical balance.

Procedure:

-

Prepare a 2% (w/v) solution of this compound in deionized water.

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Rinse the pH electrode with deionized water and gently dry it.

-

Immerse the electrode in the prepared this compound solution.

-

Allow the reading to stabilize and record the pH value.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small amount of this compound in a deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer. Parameters such as acquisition time, relaxation delay, and number of scans should be optimized for the specific instrument and sample concentration.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Prepare a KBr pellet by grinding a small amount of this compound with dry KBr powder and pressing the mixture into a transparent disk.

-

Alternatively, prepare a Nujol mull by grinding the sample with a drop of Nujol (mineral oil).

-

Place the KBr pellet or the Nujol mull in the sample holder of the FT-IR spectrometer.

-

Record the infrared spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Mechanisms of Action and Applications

Phase-Transfer Catalysis

This compound is a highly effective phase-transfer catalyst.[4][6] This catalytic activity is crucial in organic synthesis where reactants are present in immiscible phases. The mechanism involves the quaternary ammonium cation forming an ion pair with the anion of a reactant from the aqueous phase. This lipophilic ion pair can then migrate into the organic phase, where the anion can react with the organic substrate.[7][8]

Caption: Mechanism of Phase-Transfer Catalysis.

Biological Activity and Signaling Pathway

As a quaternary ammonium compound, this compound exhibits antimicrobial properties. The general mechanism of action for this class of compounds involves the disruption of microbial cell membranes.[10] While a specific signaling pathway for this compound is not extensively documented, an Adverse Outcome Pathway (AOP) developed for other quaternary ammonium compounds provides a plausible model for its biological effects.[10] This pathway begins with the molecular initiating event of membrane disruption, leading to a cascade of cellular events culminating in cell death and tissue-level adverse outcomes.

Caption: Adverse Outcome Pathway for Quaternary Ammonium Compounds.

Synthesis

A general method for the synthesis of phenyltrimethylammonium salts involves the quaternization of an aniline derivative. For this compound, this can be achieved through the reaction of N,N-dimethylaniline with a methylating agent followed by anion exchange. A representative synthesis of a phenyltrimethylammonium salt precursor is the reaction of N,N-dimethylaniline with dimethyl sulfate to form phenyltrimethylammonium sulfomethylate.

Caption: Synthesis of a Phenyltrimethylammonium Salt Precursor.

Safety and Handling

This compound is classified as toxic if swallowed or in contact with skin.[3] Appropriate personal protective equipment, including gloves, protective clothing, and eye protection, should be worn when handling this compound.[1] It should be stored in a cool, dry, and well-ventilated area in a tightly closed container.[1] For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a versatile quaternary ammonium salt with well-defined physical and chemical properties. Its primary applications as a phase-transfer catalyst in organic synthesis and its inherent antimicrobial activity make it a compound of significant interest to researchers and industry professionals. This technical guide provides a comprehensive summary of its properties, detailed experimental protocols for their determination, and an overview of its mechanisms of action, serving as a valuable resource for its safe and effective use.

References

- 1. Page loading... [guidechem.com]

- 2. This compound, 99% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 3. This compound | C9H14N.Cl | CID 67309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. adpharmachem.com [adpharmachem.com]

- 5. This compound for synthesis 138-24-9 [sigmaaldrich.com]

- 6. nbinno.com [nbinno.com]

- 7. Phase transfer catalysis | PPTX [slideshare.net]

- 8. dalalinstitute.com [dalalinstitute.com]

- 9. This compound [webbook.nist.gov]

- 10. Adverse Outcome Pathway for Antimicrobial Quaternary Ammonium Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenyltrimethylammonium Chloride: A Spectroscopic and Mechanistic Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for phenyltrimethylammonium chloride. It includes detailed tables of ¹H and ¹³C NMR chemical shifts, a thorough experimental protocol for acquiring such data, and a mechanistic diagram illustrating its role as a phase-transfer catalyst. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~3.6 | Singlet | 9H | Methyl protons (-N(CH₃)₃) |

Table 2: ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~145 | C (quaternary, attached to N) |

| ~130-132 | CH (aromatic) |

| ~128-130 | CH (aromatic) |

| ~120-122 | CH (aromatic) |

| ~55 | -N(CH₃)₃ |

Experimental Protocol: NMR Spectroscopy

The following protocol outlines a standard procedure for the acquisition of ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

-

Instrument: 400 MHz NMR Spectrometer

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: ~4 s

-

Spectral Width: -2 to 12 ppm

-

Referencing: The residual solvent peak of DMSO-d₆ is used as a reference (δ = 2.50 ppm).[1]

3. ¹³C NMR Acquisition:

-

Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ¹H frequency)

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Pulse Program: A standard proton-decoupled single-pulse experiment with NOE.

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: ~1.5 s

-

Spectral Width: 0 to 160 ppm

-

Referencing: The solvent peak of DMSO-d₆ is used as a reference (δ = 39.52 ppm).[1]

Mechanistic Insight: Phase-Transfer Catalysis

This compound is widely utilized as a phase-transfer catalyst.[2] This catalytic process facilitates the reaction between reactants located in immiscible phases, typically an aqueous and an organic phase. The diagram below illustrates the general mechanism of phase-transfer catalysis where this compound (Q⁺X⁻) transports a nucleophile (Nu⁻) from the aqueous phase to the organic phase to react with an organic substrate (R-Y).

References

An In-Depth Technical Guide to the Infrared Spectroscopy of Phenyltrimethylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy analysis of phenyltrimethylammonium chloride (PTMA-Cl). It details the characteristic vibrational modes of the molecule, offers standardized experimental protocols for sample analysis, and presents a logical workflow for spectral acquisition. This document is intended to serve as a valuable resource for researchers and professionals utilizing IR spectroscopy for the identification, characterization, and quality control of this compound in various scientific and industrial applications.

Introduction to the Infrared Spectrum of this compound

This compound (C₉H₁₄ClN) is a quaternary ammonium salt with a molecular structure that gives rise to a distinct and interpretable infrared spectrum.[1][2] The spectrum is characterized by absorption bands originating from the vibrations of its two primary structural components: the phenyl group and the trimethylammonium cation.

Key spectral regions of interest include:

-

Aromatic C-H Stretching: Typically observed above 3000 cm⁻¹, indicative of the hydrogen atoms attached to the benzene ring.

-

Aliphatic C-H Stretching: Arising from the methyl groups of the trimethylammonium moiety, generally found just below 3000 cm⁻¹.

-

Aromatic C=C Stretching: A series of bands in the 1600-1400 cm⁻¹ region, characteristic of the benzene ring.

-

C-H Bending Vibrations: Both in-plane and out-of-plane bending of the aromatic C-H bonds, as well as bending modes from the methyl groups.

-

C-N Stretching: Vibrations associated with the bond between the phenyl group and the quaternary nitrogen atom.

A detailed analysis of these bands allows for the unambiguous identification of the compound and can provide insights into its molecular structure and purity.

Quantitative Infrared Spectroscopy Data

The vibrational frequencies of this compound have been determined through experimental Fourier Transform Infrared (FT-IR) spectroscopy and corroborated by computational methods. The following table summarizes the key observed vibrational frequencies and their assignments based on the work of Gökce and Bahçeli (2009).[3] For comparative purposes, theoretical frequencies calculated using the B3LYP density functional method are also included.[3]

| Vibrational Mode Assignment | Observed Frequency (cm⁻¹)[3] | Calculated Frequency (B3LYP) (cm⁻¹)[3] |

| Aromatic C-H Stretching | 3101 | 3105 |

| Aromatic C-H Stretching | 3070 | 3075 |

| Aromatic C-H Stretching | 3037 | 3040 |

| Asymmetric CH₃ Stretching | 3016 | 3020 |

| Symmetric CH₃ Stretching | 2962 | 2965 |

| Aromatic C=C Stretching | 1593 | 1595 |

| Aromatic C=C Stretching | 1492 | 1495 |

| CH₃ Asymmetric Bending | 1473 | 1475 |

| CH₃ Symmetric Bending (Umbrella Mode) | 1419 | 1420 |

| Aromatic Ring In-Plane Bending | 1188 | 1190 |

| Aromatic Ring In-Plane Bending | 1122 | 1125 |

| C-N Stretching | 999 | 1000 |

| Aromatic C-H Out-of-Plane Bending | 771 | 775 |

| Aromatic Ring Out-of-Plane Bending | 694 | 695 |

Experimental Protocols for IR Analysis

The acquisition of a high-quality infrared spectrum of solid this compound requires appropriate sample preparation. The following are detailed methodologies for two common and effective techniques.

Method 1: Potassium Bromide (KBr) Pellet Technique

This is a widely used method for obtaining high-quality spectra of solid samples.[2]

Materials:

-

This compound (analytical grade)

-

Infrared (IR) grade Potassium Bromide (KBr), desiccated

-

Agate mortar and pestle

-

Pellet press with die set

-

FT-IR Spectrometer

Procedure:

-

Drying: Gently dry the this compound sample to remove any residual moisture, which can interfere with the spectrum (a broad band around 3400 cm⁻¹). Also, ensure the KBr is thoroughly dry by keeping it in a desiccator or drying in an oven.

-

Grinding: Weigh approximately 1-2 mg of the sample and 100-200 mg of dry KBr. Place the mixture into a clean agate mortar.

-

Mixing: Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the infrared radiation.

-

Pellet Pressing: Transfer a portion of the powdered mixture into the die of a pellet press. Assemble the press and apply pressure (typically 7-10 tons) for a few minutes to form a thin, transparent, or translucent pellet.

-

Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Spectral Measurement: Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the empty spectrometer should be collected prior to sample analysis.

Method 2: Thin Solid Film Deposition

This method is a simpler and often faster alternative to the KBr pellet technique, especially for qualitative analysis.

Materials:

-

This compound

-

A volatile solvent in which the sample is soluble (e.g., methanol or dichloromethane)

-

IR-transparent salt plates (e.g., NaCl or KBr)

-

Pipette or dropper

-

FT-IR Spectrometer

Procedure:

-

Solution Preparation: Dissolve a small amount (approx. 10-20 mg) of this compound in a minimal volume (a few drops) of a suitable volatile solvent in a small vial.

-

Film Deposition: Using a pipette, apply a drop or two of the solution onto the surface of a clean, dry salt plate.

-

Solvent Evaporation: Allow the solvent to evaporate completely, which may be expedited by gentle warming or a stream of dry nitrogen. This will leave a thin, solid film of the sample on the plate.

-

Data Acquisition: Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.

-

Spectral Measurement: Record the spectrum using the same parameters as described for the KBr pellet method (4000-400 cm⁻¹, 4 cm⁻¹ resolution, multiple scans). A background spectrum of a clean, empty salt plate should be acquired first.

Visualized Workflow and Logical Relationships

To clarify the process of IR spectral analysis, the following diagrams illustrate the experimental workflow and the logical relationship between the molecular structure of this compound and its IR spectrum.

Caption: Experimental workflow for FT-IR analysis of this compound.

Caption: Logical relationship between molecular structure and the resulting IR spectrum.

References

Phenyltrimethylammonium Chloride as a Surfactant: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Phenyltrimethylammonium Chloride (PTMA)

This compound is a cationic surfactant characterized by a hydrophilic quaternary ammonium head group and a hydrophobic phenyl ring.[1] This amphiphilic structure is the basis for its surface-active properties. The positively charged nitrogen atom in the trimethylammonium group provides the hydrophilic character, enabling solubility in aqueous solutions, while the phenyl group acts as the hydrophobic tail.[1][2]

Chemical Structure:

-

IUPAC Name: N,N,N-Trimethylanilinium chloride[3]

-

CAS Number: 138-24-9

-

Molecular Formula: C₉H₁₄ClN

-

Molecular Weight: 171.67 g/mol

Core Mechanism of Action as a Surfactant

The primary mechanism of action of PTMA as a surfactant involves two key phenomena: the reduction of surface tension at interfaces and the formation of micelles in bulk solution above a certain concentration.

Adsorption at Interfaces and Reduction of Surface Tension

In an aqueous solution, PTMA molecules preferentially migrate to the air-water or oil-water interface. The hydrophobic phenyl groups orient themselves away from the water, while the hydrophilic quaternary ammonium head groups remain in the aqueous phase. This arrangement disrupts the cohesive energy at the surface of the water, leading to a reduction in surface tension. The surface tension of a surfactant solution decreases with increasing surfactant concentration until the critical micelle concentration (CMC) is reached.[4][5]

Micelle Formation

When the concentration of PTMA in the bulk solution reaches a critical point, known as the Critical Micelle Concentration (CMC), the individual surfactant molecules (monomers) begin to spontaneously self-assemble into organized aggregates called micelles.[4] In these structures, the hydrophobic phenyl tails are sequestered in the core, minimizing their contact with water, while the hydrophilic head groups form a positively charged outer shell, interacting with the surrounding aqueous environment. The formation of micelles is a dynamic equilibrium process. Above the CMC, any additional surfactant added to the solution primarily goes into forming more micelles, and the concentration of free monomers in the solution remains relatively constant.[4]

Quantitative Data on Surfactant Properties

While specific experimental data for this compound's surfactant properties are not extensively reported in the reviewed literature, the following tables provide an illustrative summary of the expected ranges and influencing factors based on the behavior of similar aromatic quaternary ammonium surfactants.

Table 1: Expected Critical Micelle Concentration (CMC) of this compound under Various Conditions

| Temperature (°C) | Added Electrolyte (e.g., NaCl) | Expected CMC Range (mM) |

| 25 | None | 50 - 150 |

| 25 | 0.01 M | 40 - 120 |

| 25 | 0.1 M | 20 - 80 |

| 40 | None | 45 - 140 |

Note: The CMC of ionic surfactants typically shows a U-shaped dependence on temperature. The addition of an electrolyte is expected to decrease the CMC by shielding the electrostatic repulsion between the cationic head groups.

Table 2: Expected Surface Tension of Aqueous this compound Solutions at 25°C

| Concentration (mM) | Expected Surface Tension (mN/m) |

| 0.1 | 65 - 70 |

| 1 | 55 - 65 |

| 10 | 45 - 55 |

| 50 | 35 - 45 |

| 100 (Above CMC) | 35 - 45 (plateau) |

Note: The surface tension is expected to decrease significantly with increasing PTMA concentration up to the CMC, after which it will remain relatively constant.

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key surfactant properties of this compound.

Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement

This method is suitable for ionic surfactants like PTMA. The principle is based on the change in the molar conductivity of the solution as a function of surfactant concentration. Below the CMC, the conductivity increases linearly with concentration. Above the CMC, the rate of increase in conductivity decreases because the newly formed micelles have a lower mobility than the individual ions.

Protocol:

-

Solution Preparation: Prepare a stock solution of high-purity PTMA in deionized water (e.g., 200 mM). Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC.

-

Instrumentation: Use a calibrated conductivity meter with a temperature-controlled cell.

-

Measurement:

-

Equilibrate the PTMA solutions to a constant temperature (e.g., 25°C).

-

Measure the specific conductivity of each solution, starting from the most dilute.

-

Rinse the conductivity cell thoroughly with the next solution to be measured before taking a reading.

-

-

Data Analysis:

-

Plot the specific conductivity (κ) versus the concentration of PTMA.

-

The plot will show two linear regions with different slopes.

-

The intersection of the two lines corresponds to the CMC.

-

Determination of Surface Tension and CMC by Tensiometry

This method involves measuring the surface tension of PTMA solutions at various concentrations. The surface tension decreases as the concentration increases until the CMC is reached, after which it remains relatively constant.

Protocol:

-

Solution Preparation: Prepare a series of PTMA solutions in deionized water, similar to the conductivity method.

-

Instrumentation: Use a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method). Ensure the platinum ring or plate is thoroughly cleaned and flamed before each measurement.

-

Measurement:

-

Maintain a constant temperature for all solutions.

-

Measure the surface tension of each solution, allowing sufficient time for the surface to equilibrate.

-

-

Data Analysis:

-

Plot the surface tension (γ) versus the logarithm of the PTMA concentration (log C).

-

The point at which the slope of the curve changes sharply indicates the CMC.

-

Determination of Micelle Hydrodynamic Radius by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size of particles in a solution, such as micelles. It measures the fluctuations in scattered light intensity due to the Brownian motion of the particles.

Protocol:

-

Solution Preparation: Prepare a PTMA solution at a concentration significantly above the determined CMC. Filter the solution through a fine-pore filter (e.g., 0.22 µm) to remove any dust or large aggregates.

-

Instrumentation: Use a DLS instrument equipped with a laser and a detector.

-

Measurement:

-

Place the filtered solution in a clean cuvette.

-

Equilibrate the sample to the desired temperature.

-

Perform the DLS measurement to obtain the correlation function of the scattered light intensity.

-

-

Data Analysis:

-

The instrument's software will analyze the correlation function to calculate the diffusion coefficient of the micelles.

-

The Stokes-Einstein equation is then used to determine the hydrodynamic radius of the micelles.

-

Visualizations

The following diagrams, created using the DOT language, illustrate the core concepts of PTMA's surfactant action and the experimental workflows.

References

Phenyltrimethylammonium Chloride: A Technical Guide to Safe Handling for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data and handling procedures for Phenyltrimethylammonium chloride (CAS No. 138-24-9). The information is compiled and synthesized from various Safety Data Sheets (SDS) to ensure a thorough understanding of the risks and necessary precautions when working with this compound.

Chemical Identification and Physical Properties

This compound, with the molecular formula C9H14ClN, is also known as (N,N,N)-Trimethylanilinium chloride or Trimethylphenylammonium chloride.[1][2] It is a quaternary ammonium salt that typically appears as a white to off-white or blue-gray crystalline powder.[1][3] This compound is freely soluble in water.[3][4]

Table 1: Physical and Chemical Properties

| Property | Value | References |

| Molecular Weight | 171.67 g/mol | [2][5][6] |

| Appearance | White to almost white/blue-gray crystalline powder | [1][3][5] |

| Melting Point | 235 - 248 °C (may sublime) | [3][4][7] |

| Solubility | Freely soluble in water | [3][4] |

| pH (2.0% w/v solution in water) | 4.7 - 6.8 | [3] |

| Hygroscopicity | Hygroscopic (absorbs moisture from the air) | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is toxic if swallowed or in contact with skin and causes irritation to the eyes, skin, and respiratory tract.[1][5][6]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | References |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | [2][6][8] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | [2][6][8] |

| Eye Irritation | Category 2 | Causes eye irritation | [1] |

| Skin Irritation | Category 2 | Causes skin irritation | [1] |

| Respiratory Tract Irritation | - | Causes respiratory tract irritation | [1] |

| Chronic Aquatic Toxicity | Category 3 | H412: Harmful to aquatic life with long lasting effects | [8] |

Signal Word: Danger[6]

Safe Handling and Storage Protocols

Proper handling and storage are crucial to minimize exposure and ensure safety in the laboratory.

Personal Protective Equipment (PPE)

A comprehensive set of PPE should be worn at all times when handling this compound.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | References |

| Eye/Face Protection | Chemical safety goggles or glasses compliant with OSHA's 29 CFR 1910.133 or European Standard EN166. | [1][2] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | [1][2] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. | [1] |

Engineering Controls

Engineering controls are the primary line of defense in minimizing exposure.

-

Ventilation: Use with adequate ventilation to keep airborne concentrations low.[1] Facilities should be equipped with a safety shower and an eyewash station.[1]

-

Containment: Handle the product in a closed system or provide appropriate exhaust ventilation.[9]

Handling Procedures

-

Wash thoroughly after handling.[1]

-

Avoid contact with eyes, skin, and clothing.[1]

-

Minimize dust generation and accumulation.[1]

-

Remove contaminated clothing and wash it before reuse.[1]

Storage Conditions

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][3][4]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

Table 4: First Aid Measures

| Exposure Route | First Aid Procedure | References |

| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid. | [1] |

| Skin Contact | Get medical aid immediately. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. | [1] |

| Ingestion | Get medical aid immediately. Wash mouth out with water. | [1] |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. | [1] |

Spills and Leaks

-

Use proper personal protective equipment as indicated in Section 3.1.[1]

-

Vacuum or sweep up the material and place it into a suitable disposal container.[1]

-

Avoid generating dusty conditions.[1]

-

Provide ventilation.[1]

-

Prevent entry into sewers and public waters.[4]

Disposal Considerations

Dispose of this material and its container to a hazardous or special waste collection point, in accordance with local, regional, national, and/or international regulations.[4] Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[10]

Experimental Workflow and Handling Logic

The following diagram illustrates the logical workflow for safely handling this compound from receipt to disposal.

Caption: Logical workflow for handling this compound.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. fishersci.fr [fishersci.fr]

- 3. adpharmachem.com [adpharmachem.com]

- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 5. lobachemie.com [lobachemie.com]

- 6. This compound | C9H14N.Cl | CID 67309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. store.p212121.com [store.p212121.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. fishersci.com [fishersci.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Thermogravimetric Analysis of Phenyltrimethylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of phenyltrimethylammonium chloride. This compound is a quaternary ammonium salt with applications as a phase transfer catalyst, methylating agent, and corrosion inhibitor. Understanding its thermal stability is crucial for its safe handling, storage, and application in various chemical processes, including in drug development and synthesis. This document outlines the expected thermal decomposition profile, a detailed experimental protocol for its analysis, and the logical workflow of the analytical process.

Core Data Presentation

While specific, detailed thermogravimetric analysis data for this compound is not extensively available in the public domain, the following table summarizes the expected thermal properties based on available information and the typical behavior of aromatic quaternary ammonium salts. The decomposition of this compound is expected to be a primary thermal event.

| Parameter | Value | Source(s) |

| Molecular Formula | C₉H₁₄ClN | |

| Molecular Weight | 171.67 g/mol | |

| Melting Point | ~236-247 °C (sublimes/decomposes) | [1][2] |

| Decomposition Onset (T_onset) | Estimated ~230-250 °C | [1] |

| Peak Decomposition (T_peak) | Estimated ~250-280 °C | |

| Mass Loss | Expected to be a single, major step | |

| Decomposition Products | Likely includes chloromethane and N,N-dimethylaniline |

Experimental Protocols

The following is a detailed protocol for conducting a thermogravimetric analysis of this compound. This protocol is based on general methodologies for the TGA of quaternary ammonium salts and other organic compounds.[3]

1. Instrumentation:

-

A calibrated thermogravimetric analyzer (TGA) equipped with a high-precision balance and a furnace capable of reaching at least 500 °C.

-

Inert sample pans (e.g., aluminum or platinum).

-

A source of high-purity inert gas (e.g., nitrogen or argon).

2. Sample Preparation:

-

Ensure the this compound sample is of high purity and has been properly dried to remove any residual moisture, which could interfere with the analysis.

-

Accurately weigh 5-10 mg of the sample into a tared TGA sample pan. A smaller sample size is often preferable to ensure uniform heating.

3. TGA Instrument Setup and Execution:

-

Purge Gas: Use a high-purity inert gas, such as nitrogen, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition and to purge any gaseous decomposition products from the furnace.

-

Temperature Program:

-

Equilibrate the furnace at a starting temperature of 25-30 °C.

-

Ramp the temperature from the starting temperature to a final temperature of approximately 400-500 °C. A higher final temperature may be chosen to ensure complete decomposition.

-

A linear heating rate of 10 °C/min is standard for such analyses.[4]

-

-

Data Collection: Continuously record the sample mass as a function of temperature.

4. Data Analysis:

-

Plot the percentage of mass loss versus temperature to obtain the TGA curve (thermogram).

-

Calculate the first derivative of the TGA curve (DTG curve), which shows the rate of mass loss as a function of temperature. The peak of the DTG curve corresponds to the temperature of the maximum rate of decomposition (T_peak).

-

Determine the onset temperature of decomposition (T_onset) from the TGA curve, which is often calculated as the intersection of the tangent of the baseline and the tangent of the decomposition step.

Visualizations

Logical Relationship of TGA Parameters

Caption: Relationship between TGA experimental inputs, outputs, and analyzed parameters.

Experimental Workflow for Thermogravimetric Analysis

Caption: Step-by-step workflow for a typical TGA experiment.

References

Unveiling the Role of Phenyltrimethylammonium Chloride: A Technical Guide to its Phase-Transfer Catalytic Activity

For Researchers, Scientists, and Drug Development Professionals

While not a catalyst in the classical sense of participating directly in bond-forming or breaking steps of a reaction, Phenyltrimethylammonium chloride (PTC) is a highly effective and versatile phase-transfer catalyst .[1][2][3] Its primary role is to facilitate reactions between reactants located in separate, immiscible phases, typically an aqueous and an organic phase.[4] This technical guide delves into the mechanism, applications, and experimental considerations of this compound in its capacity as a phase-transfer catalyst, providing valuable insights for professionals in research and drug development.

The Core Concept: Phase-Transfer Catalysis

Many organic reactions involve a nucleophile, which is often an inorganic salt soluble in water, and an organic substrate, which is soluble in an organic solvent. Due to the immiscibility of the aqueous and organic phases, the reaction rate is often negligible. Phase-transfer catalysts, such as this compound, overcome this limitation by transporting the nucleophilic anion from the aqueous phase into the organic phase, thereby enabling the reaction to proceed.[4][5]

The structure of this compound is key to its function. It possesses a positively charged quaternary ammonium group, which is hydrophilic, and a phenyl and three methyl groups, which are lipophilic.[6] This amphipathic nature allows it to form an ion pair with the anion in the aqueous phase and transport it into the organic phase.

Mechanism of Action

The catalytic cycle of this compound in a typical nucleophilic substitution reaction can be visualized as a multi-step process. The catalyst facilitates the transfer of the reactant anion across the phase boundary, allowing it to react with the organic substrate.[5]

Applications in Synthesis

This compound is utilized in a wide range of organic transformations, significantly enhancing reaction rates and yields.[1][2] Its applications are particularly prominent in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][3]

| Reaction Type | Reactants | Product | Role of PTC | Reference |

| Nucleophilic Substitution | Alkyl halide (in organic phase), Nucleophile (e.g., CN⁻, OH⁻, RS⁻ in aqueous phase) | Substituted alkane | Transports nucleophile to the organic phase. | [2][4] |

| Alkylation | Alcohol/Phenol (in organic phase), Alkylating agent (in organic phase), Base (e.g., NaOH in aqueous phase) | Ether | Transports hydroxide to form the alkoxide, which then reacts. | [2] |

| Oxidation | Organic substrate (in organic phase), Oxidizing agent (e.g., KMnO₄, K₂Cr₂O₇ in aqueous phase) | Oxidized product | Transports the oxidizing anion to the organic phase. | [7] |

| Polymerization | Monomers in immiscible phases | Polymer | Facilitates the interaction of monomers and initiators across the phase boundary. | [8] |

Experimental Protocol: A General Guideline for Nucleophilic Substitution

This protocol provides a general framework for conducting a nucleophilic substitution reaction using this compound as a phase-transfer catalyst.

Detailed Steps:

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the organic substrate in a suitable water-immiscible organic solvent (e.g., toluene, dichloromethane). In a separate vessel, prepare an aqueous solution of the inorganic nucleophile.

-

Catalyst Addition : Add this compound (typically 1-5 mol% relative to the substrate) to the reaction mixture.

-

Reaction : Heat the biphasic mixture to the desired temperature with vigorous stirring to ensure efficient mixing of the two phases. Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up : Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

-

Extraction and Washing : Extract the aqueous layer with the organic solvent used in the reaction to recover any dissolved product. Combine the organic layers and wash with brine to remove any remaining water-soluble impurities.

-

Drying and Purification : Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate). Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can then be purified by column chromatography, distillation, or recrystallization.[7]

Factors Influencing Catalytic Efficiency

Several factors can influence the effectiveness of this compound in a phase-transfer catalytic reaction:

-

Stirring Rate : Vigorous stirring is crucial to maximize the interfacial area between the aqueous and organic phases, which enhances the rate of anion exchange.[9]

-

Solvent Choice : The organic solvent should be non-polar to ensure immiscibility with the aqueous phase but must have some ability to dissolve the ion pair.

-

Concentration of Reactants : The concentration of the nucleophile in the aqueous phase and the substrate in the organic phase will affect the reaction rate.

-

Temperature : As with most chemical reactions, increasing the temperature generally increases the reaction rate.

-

Catalyst Loading : The amount of this compound used can impact the reaction rate, though typically only a catalytic amount is necessary.

Conclusion

This compound is a powerful and versatile phase-transfer catalyst that enables a wide array of reactions between immiscible reactants.[1][3] Its ability to transport anions from an aqueous to an organic phase has made it an invaluable tool in organic synthesis, particularly in the pharmaceutical and specialty chemical industries.[2] By understanding the mechanism and optimizing the reaction conditions, researchers and drug development professionals can effectively leverage the capabilities of this compound to achieve efficient and high-yielding chemical transformations.

References

- 1. nbinno.com [nbinno.com]

- 2. adpharmachem.com [adpharmachem.com]

- 3. nbinno.com [nbinno.com]

- 4. dalalinstitute.com [dalalinstitute.com]

- 5. Phase transfer catalysis | PPTX [slideshare.net]

- 6. CAS 138-24-9: this compound [cymitquimica.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound, 99% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 9. Phase transfer catalysis (PTC) - operachem [operachem.com]

Preliminary Studies on the Applications of Phenyltrimethylammonium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyltrimethylammonium chloride (PTMAC), a quaternary ammonium salt, is a versatile compound with significant applications in various scientific and industrial sectors. Its utility is primarily derived from its amphiphilic nature, possessing a positively charged hydrophilic head and a lipophilic phenyl group. This structure enables its function as a phase transfer catalyst, a surfactant, and an antimicrobial agent. This technical guide provides an in-depth overview of the preliminary studies on PTMAC's core applications, focusing on its role in pharmaceutical synthesis and its antimicrobial properties. The guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data where available, and visualizations of key processes.

Core Applications and Physicochemical Properties

PTMAC's primary applications stem from its ability to facilitate reactions between substances in different phases and to disrupt microbial cell membranes.[1][2] Its effectiveness in these roles is governed by its chemical and physical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 138-24-9 | [3][4][5] |

| Molecular Formula | C₉H₁₄ClN | [3][5] |

| Molecular Weight | 171.67 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 246-248 °C (decomposes) | [1] |

| Solubility | Freely soluble in water | [1] |

| Assay | ≥99% | [2] |

This compound as a Phase Transfer Catalyst

Phase transfer catalysis (PTC) is a powerful technique in synthetic organic chemistry that facilitates reactions between reactants located in immiscible phases, typically an aqueous and an organic phase.[6] PTMAC is an effective phase transfer catalyst, enhancing reaction rates and yields in the synthesis of pharmaceuticals and agrochemicals.[1][2]

Mechanism of Action

The catalytic cycle of PTMAC involves the transfer of a reactant anion from the aqueous phase to the organic phase. The quaternary ammonium cation (Q⁺) of PTMAC forms a lipophilic ion pair with the anion (A⁻) at the interface of the two phases. This ion pair (Q⁺A⁻) is soluble in the organic phase and can therefore react with the organic substrate. After the reaction, the catalyst cation pairs with the leaving group and returns to the aqueous phase to repeat the cycle.

Application in Pharmaceutical Synthesis

While PTMAC is cited for its utility in pharmaceutical synthesis, specific examples in the synthesis of active pharmaceutical ingredients (APIs) like verapamil and chlorpheniramine are not explicitly detailed in readily available literature.[1][7][8][9] However, the general principles of its use in such syntheses can be inferred from protocols for similar reactions.

Table 2: Illustrative Reaction Yields with Quaternary Ammonium Phase Transfer Catalysts

| Reaction | Catalyst | Substrate | Product | Yield (%) | Reference |

| Alkylation of Phenol | Benzyltriethylammonium chloride | Phenol | Anisole | >95% | [6] |

| Cyanation of Alkyl Halide | Tetrabutylammonium bromide | 1-Bromooctane | 1-Cyanooctane | 92% | [10] |

| Asymmetric Alkylation | N-benzylcinchonidinium chloride | Indanone derivative | Alkylated indanone | 94% | [10] |

Experimental Protocol: General Procedure for Phase Transfer Catalysis

The following is a general protocol for an alkylation reaction using PTMAC as a phase transfer catalyst.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the organic substrate (e.g., a phenol or an active methylene compound) in a suitable water-immiscible organic solvent (e.g., toluene, dichloromethane).

-

Aqueous Phase Preparation: Prepare an aqueous solution of the inorganic reactant (e.g., sodium hydroxide for deprotonation, sodium cyanide for cyanation).

-

Catalyst Addition: Add a catalytic amount of this compound (typically 1-5 mol%) to the reaction mixture.

-

Reaction Execution: Add the aqueous phase to the organic phase and stir the biphasic mixture vigorously to ensure a large interfacial area. Heat the reaction to the desired temperature (e.g., 50-80 °C).

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, cool the mixture to room temperature. Separate the organic layer. Wash the organic layer with water and then with brine to remove the catalyst and any remaining inorganic salts.

-

Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate). Remove the solvent under reduced pressure. Purify the crude product by a suitable method, such as column chromatography or recrystallization.

This compound as an Antimicrobial Agent

Quaternary ammonium compounds, including PTMAC, are known for their biocidal properties, making them suitable for use in disinfectants and antimicrobial agents.[1] They are effective against a broad spectrum of microorganisms, including bacteria and fungi.

Mechanism of Action

The antimicrobial activity of PTMAC is attributed to its cationic nature. The positively charged nitrogen atom interacts with the negatively charged components of the microbial cell membrane, such as phospholipids and proteins. This interaction disrupts the cell membrane's integrity, leading to the leakage of essential intracellular components and ultimately cell death.

Antimicrobial Efficacy

The efficacy of an antimicrobial agent is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a microorganism.

Table 3: Illustrative Minimum Inhibitory Concentrations (MIC) for Quaternary Ammonium Compounds

| Microorganism | Quaternary Ammonium Compound | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Benzalkonium chloride | 1-2 | [11] |

| Escherichia coli | Benzalkonium chloride | 8-16 | [11] |

| Pseudomonas aeruginosa | Cetylpyridinium chloride | 16-64 | [12] |

| Candida albicans | Didecyldimethylammonium chloride | 4-16 | [12] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

-

Prepare Stock Solution: Prepare a stock solution of this compound in a suitable sterile solvent (e.g., water or dimethyl sulfoxide).

-

Prepare Microtiter Plate: Dispense sterile growth medium (e.g., Mueller-Hinton Broth) into the wells of a 96-well microtiter plate.

-

Serial Dilutions: Perform a two-fold serial dilution of the PTMAC stock solution across the wells of the microtiter plate to create a range of concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) with a turbidity equivalent to a 0.5 McFarland standard. Dilute the inoculum to the final desired concentration in the growth medium.

-

Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (medium with inoculum, no PTMAC) and a negative control (medium only).

-

Incubation: Incubate the microtiter plate at the optimal temperature for the test microorganism (e.g., 37°C) for 18-24 hours.

-

Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of PTMAC at which there is no visible growth of the microorganism.

This compound as a Surfactant

The amphiphilic structure of PTMAC also imparts surfactant properties, allowing it to be used to stabilize emulsions and improve the solubility of various compounds.[1] A key parameter for a surfactant is its Critical Micelle Concentration (CMC), the concentration at which surfactant molecules begin to form micelles in solution.

Determination of Critical Micelle Concentration (CMC)

Several methods can be used to determine the CMC of a surfactant, including tensiometry, conductometry, and fluorescence spectroscopy.[13][14] The general principle involves measuring a physical property of the surfactant solution that changes abruptly at the CMC. For an ionic surfactant like PTMAC, conductometry is a suitable method.

Table 4: Illustrative Critical Micelle Concentrations (CMC) for Cationic Surfactants

| Surfactant | Method | Temperature (°C) | CMC (mM) | Reference |

| Cetyltrimethylammonium chloride | Refractive Index | 25 | 1.58 | [15] |

| Tetradecyltrimethylammonium bromide | Conductivity | 25 | ~3.8 | [16] |

| Dodecyltrimethylammonium chloride | Tensiometry | 25 | ~20 | [16] |

Experimental Protocol: CMC Determination by Conductometry

-

Solution Preparation: Prepare a concentrated stock solution of PTMAC in deionized water.

-

Serial Dilutions: Create a series of solutions with decreasing PTMAC concentrations by diluting the stock solution. The concentration range should span the expected CMC.

-

Temperature Control: Maintain a constant temperature for all solutions throughout the experiment.

-

Conductivity Measurement: Measure the specific conductivity of each solution using a calibrated conductivity meter.

-

Data Analysis: Plot the specific conductivity as a function of the PTMAC concentration. The plot will show two linear regions with different slopes. The intersection of the two lines corresponds to the CMC.

Involvement in Signaling Pathways

Based on the available scientific literature, there is no evidence to suggest that this compound is directly involved in biological signaling pathways. Its primary applications are in chemical synthesis and as a biocide, where its mechanism of action is based on its physicochemical properties rather than specific interactions with signaling cascades.

Conclusion